N-2-Pyridinylalanine
Description
Contextualization within Non-Canonical Amino Acid Research
N-2-Pyridinylalanine is classified as a non-canonical amino acid (ncAA). Unlike the 20 proteinogenic amino acids that are directly encoded by the universal genetic code, ncAAs are not. mdpi.com These unique building blocks can be found in nature or synthesized in the laboratory. mdpi.com The defining feature of this compound that places it in the ncAA category is its side chain, which contains a pyridine (B92270) ring. This structural modification introduces a basic nitrogen atom, influencing its chemical behavior and biological activities. evitachem.com The incorporation of ncAAs like this compound into peptides is a key strategy in generating peptidomimetics, which are molecules that mimic the structure and function of natural peptides but often possess enhanced properties such as increased stability and activity. mdpi.com
Historical Perspectives on the Scientific Exploration of this compound
Overview of this compound's Research Significance in Medicinal Chemistry and Chemical Biology
This compound has emerged as a valuable tool in medicinal chemistry and chemical biology due to its unique structural and functional properties. Its pyridine side chain imparts several key characteristics that researchers have exploited in various applications.
One of the most significant roles of this compound is as a metal-chelating agent. The nitrogen atom in the pyridine ring can coordinate with metal ions, making it useful for creating stable complexes. ontosight.ai This property is of great interest in the development of therapeutic agents and diagnostic tools. For instance, pyridine-based chelating agents are explored for applications in heavy metal detoxification and as components of MRI contrast agents. ontosight.ai
In the realm of peptide and protein engineering, the incorporation of this compound can introduce novel functionalities. Its ability to participate in metal coordination can be used to design artificial metalloproteins with catalytic or binding properties. ontosight.ai Furthermore, the introduction of this ncAA can influence the conformational properties of peptides. Research has shown that incorporating a 2-pyridinylalanine side chain into a cyclic hexapeptide can improve its solubility. escholarship.orgnih.gov
The development of bioactive peptides is another area where this compound has shown promise. Bioactive peptides are short protein fragments that can exert various physiological effects, including antimicrobial, antioxidant, and antihypertensive activities. nih.govisappscience.orgresearchgate.netmdpi.com The unique properties of this compound can be leveraged to enhance the potency and stability of these peptides. For example, it has been included in the design of toxin peptide therapeutic agents. google.com
Moreover, the pyridine ring of this compound can serve as a chemical handle for bioconjugation reactions. This allows for the site-specific attachment of other molecules, such as fluorescent probes or therapeutic payloads, to a peptide or protein. ontosight.ainih.gov This capability is crucial for creating advanced research tools and targeted drug delivery systems.
Interactive Data Tables
Below are interactive tables summarizing key research findings and applications of this compound and related compounds.
| Compound Type | Application Area | Key Finding/Use | Reference |
|---|---|---|---|
| Pyridine-based chelating agents | Medicinal Chemistry | Formation of stable complexes with metal ions for potential use in heavy metal detoxification and MRI contrast agents. | ontosight.ai |
| 2-pyridinylalanine cyclic hexapeptide | Peptide Design | Improved solubility of the peptide. | escholarship.orgnih.gov |
| 2-(N'-Acetylphenylalanyl)hydroxyethyl 2'-pyridyl disulfide | Bioconjugation | Useful in bioconjugation reactions and for designing prodrugs due to its reactive disulfide linkage. | ontosight.ai |
| 2-Amino-3-(pyridin-3-yl)propanoic acid | Organic Synthesis/Medicinal Chemistry | Serves as a building block for more complex molecules and is investigated for potential therapeutic applications. | evitachem.com |
| Toxin peptides containing 2-pyridinylalanine | Therapeutic Development | Incorporated into toxin peptide analogs for potential therapeutic use. | google.com |
| Peptide Context | Observed Effect of this compound | Potential Implication | Reference |
|---|---|---|---|
| Cyclic hexapeptide | Improved aqueous solubility. | Enhancing the drug-like properties of peptide-based therapeutics. | escholarship.orgnih.gov |
| General peptides | Introduces a metal-chelating site. | Creation of artificial metalloenzymes or metal-responsive peptides. | ontosight.ai |
| Toxin peptide analogs | Component of potentially therapeutic molecules. | Development of new drugs targeting ion channels or receptors. | google.com |
Structure
3D Structure
Properties
CAS No. |
76478-29-0 |
|---|---|
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
2-(pyridin-2-ylamino)propanoic acid |
InChI |
InChI=1S/C8H10N2O2/c1-6(8(11)12)10-7-4-2-3-5-9-7/h2-6H,1H3,(H,9,10)(H,11,12) |
InChI Key |
CNMAQBJBWQQZFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NC1=CC=CC=N1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of N 2 Pyridinylalanine
Established Synthetic Routes for N-2-Pyridinylalanine
The synthesis of this compound can be achieved through several established methods, ranging from classical amino acid synthesis to more modern catalytic approaches.
Classical Amino Acid Synthesis Approaches (e.g., Strecker, Gabriel)
Classical methods like the Strecker and Gabriel syntheses provide foundational routes to this compound.
The Strecker synthesis is a two-step method that produces amino acids from an aldehyde. pearson.com The process begins with the reaction of an aldehyde with cyanide and ammonia (B1221849), which forms an α-aminonitrile. wikipedia.org This intermediate is then hydrolyzed to yield the desired amino acid. wikipedia.org In the context of this compound, 2-pyridinecarboxaldehyde (B72084) would serve as the starting aldehyde. The reaction proceeds through the formation of an imine from the aldehyde and ammonia, followed by the nucleophilic addition of a cyanide ion to create the α-aminonitrile. masterorganicchemistry.com Subsequent hydrolysis of the nitrile group furnishes the carboxylic acid moiety, completing the synthesis of racemic this compound. wikipedia.orgmasterorganicchemistry.com
The Gabriel synthesis offers an alternative pathway, primarily for producing primary amines from primary alkyl halides. wikipedia.org This method utilizes potassium phthalimide (B116566) as a surrogate for the ammonia anion. wikipedia.org The synthesis involves the N-alkylation of phthalimide with a suitable alkyl halide, in this case, a 2-(halomethyl)pyridine. The resulting N-alkylphthalimide is then subjected to hydrolysis, often using hydrazine (B178648) (the Ing-Manske procedure) or acidic conditions, to release the primary amine, which in this context would be the amino group of this compound. wikipedia.orgyoutube.com While effective for primary amines, the Gabriel synthesis can be limited by harsh reaction conditions. wikipedia.org
| Classical Synthesis Method | Starting Materials | Key Intermediates | Final Product |
| Strecker Synthesis | 2-Pyridinecarboxaldehyde, Ammonia, Cyanide | α-Aminonitrile | Racemic this compound |
| Gabriel Synthesis | Potassium Phthalimide, 2-(Halomethyl)pyridine | N-Alkylphthalimide | This compound |
Asymmetric Synthesis Strategies for Enantiopure this compound
The production of enantiomerically pure this compound is crucial for many of its applications, particularly in pharmaceuticals and as chiral ligands. Asymmetric synthesis strategies are employed to achieve this stereoselectivity.
One prominent approach involves the use of chiral auxiliaries or catalysts. For instance, asymmetric Strecker reactions have been developed that utilize chiral auxiliaries to control the stereochemical outcome of the cyanide addition to the imine. wikipedia.org Similarly, asymmetric hydrogenations of precursor molecules can yield enantiopure products. The asymmetric hydrogenation of 2-substituted N-acyl indoles, for example, has been achieved with high enantioselectivity using chiral rhodium catalysts. rug.nl
Biocatalysis offers another powerful tool for asymmetric synthesis. Enzymes such as transaminases can catalyze the enantioselective production of chiral amines from prochiral ketones under mild reaction conditions. paradisiresearch.com This method has been successfully applied to the synthesis of various enantiopure amines and could be adapted for the production of enantiopure this compound. paradisiresearch.com Combining biocatalysis with homogeneous catalysis has also proven to be an effective strategy for the asymmetric synthesis of complex molecules. rug.nl
Palladium-Catalyzed C-H Bond Functionalization in this compound Synthesis
Palladium-catalyzed C-H bond functionalization has emerged as a powerful and efficient method for the synthesis of complex organic molecules, including unnatural amino acids. rhhz.net This strategy allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions. rhhz.netuniv-rennes.fr
In the context of this compound synthesis, a directing group strategy is often employed. nih.gov A directing group is covalently attached to the substrate to guide the palladium catalyst to a specific C-H bond, enabling regioselective functionalization. nih.gov For instance, an amino acid derivative can be equipped with a directing group that facilitates the palladium-catalyzed arylation of a C(sp³)–H bond on the side chain. rhhz.net The pyridine (B92270) ring itself can also act as a directing group, facilitating C-H activation at a specific position. After the desired functionalization, the directing group can be removed. rhhz.net This methodology has been applied to the post-synthetic modification of peptides, demonstrating its utility in complex systems. rhhz.net
Functionalization and Derivatization Strategies of this compound
Once synthesized, this compound can be further modified at its N-terminus, C-terminus, or side chain to modulate its properties and incorporate it into larger molecules like peptides.
N-Terminal and C-Terminal Modifications for Peptide Conjugation
Modifications at the N-terminus and C-terminus of this compound are crucial for its incorporation into peptides and for enhancing the stability and biological activity of the resulting conjugates.
N-terminal modifications , such as acetylation, involve the addition of an acetyl group to the free amino terminus. This modification removes the positive charge of the N-terminal, which can increase the peptide's stability against enzymatic degradation by aminopeptidases and exopeptidases. lifetein.com By mimicking the native protein structure more closely, N-terminal acetylation can also enhance the biological activity of a peptide. lifetein.com
C-terminal modifications , most commonly amidation, involve the conversion of the C-terminal carboxylic acid to an amide. This modification neutralizes the negative charge and can significantly increase the peptide's metabolic stability and shelf life. lifetein.com For peptide hormones, C-terminal amidation is often essential for their biological activity. lifetein.com These modifications are typically performed during solid-phase peptide synthesis. nih.gov
| Terminal Modification | Purpose | Effect on Peptide Properties |
| N-Terminal Acetylation | Increase stability, mimic native protein | Removes positive charge, enhances resistance to enzymatic degradation, may increase biological activity. lifetein.com |
| C-Terminal Amidation | Increase stability and shelf-life, enhance activity | Removes negative charge, increases metabolic stability, often crucial for the activity of peptide hormones. lifetein.com |
Side Chain Derivatization for Modulating Physicochemical and Biological Properties
The pyridine side chain of this compound offers a versatile handle for derivatization, allowing for the fine-tuning of its physicochemical and biological properties. The nitrogen atom in the pyridine ring can be quaternized or oxidized, and the ring itself can undergo various substitution reactions.
These modifications can influence properties such as hydrophobicity, basicity, and metal-coordinating ability. For example, introducing substituents onto the pyridine ring can alter the electronic properties of the molecule, which can be critical for its interaction with biological targets. acs.org The ability of the pyridine nitrogen to act as a hydrogen bond acceptor or a metal ligand is a key feature that can be exploited in the design of peptidomimetics and other bioactive compounds. acs.org Derivatization of the side chain has been shown to be a valuable strategy for optimizing the potency and selectivity of peptide-based inhibitors. acs.org
Solid-Phase Peptide Synthesis Incorporating this compound Analogs
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone method for assembling peptides from amino acids. nih.gov The process involves the stepwise addition of N-terminally protected amino acids to a growing peptide chain that is covalently anchored to an insoluble polymer resin. nih.govbeilstein-journals.org The most prevalent strategy, Fmoc/t-Bu SPPS, utilizes the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the α-amino group and acid-labile groups like tert-butyl (tBu) for permanent protection of reactive side chains. beilstein-journals.org Each cycle of amino acid addition consists of two main steps: the removal of the Fmoc group with a base (typically piperidine (B6355638) in DMF) and the coupling of the next Fmoc-protected amino acid, which is activated by a coupling reagent like HBTU or DIC. beilstein-journals.orgmdpi.com
The incorporation of non-canonical amino acids such as this compound (also known as 2-Pal or 3-(2-pyridyl)-L-alanine) into peptide sequences is a key strategy for developing novel therapeutic peptides with enhanced properties. csic.esglpbio.comsigmaaldrich.com The pyridine side chain can influence peptide conformation and binding through π-π stacking or metal coordination. However, its inclusion can present challenges, such as altered reaction kinetics or potential side reactions. For instance, substituting histidine with 2-pyridylalanine in certain peptides has been shown to reduce byproduct formation and significantly improve synthesis yields.
A significant advancement in the derivatization of pyridylalanine-containing peptides is the development of chemoselective late-stage N-alkylation of the pyridine ring while the peptide is still attached to the solid support. nih.govacs.orgacs.org This method, termed NAP (N-Alkylation of Pyridyl-alanine), allows for the construction of functionally diverse and stable N-alkylated conjugates. nih.govacs.org A key advantage of performing this conjugation on the solid phase is its efficiency and economy, as it can be achieved using a near-stoichiometric amount of the alkylating agent, unlike solution-phase methods which often require a large excess. acs.org This on-resin modification expands the functional possibilities, enabling dual labeling of a peptide chain that might also contain another reactive handle, such as a cysteine residue. nih.govacs.org
| Feature | Description |
| Synthesis Strategy | Fmoc/t-Bu Solid-Phase Peptide Synthesis (SPPS). beilstein-journals.org |
| Amino Acid | Fmoc-L-2-Pyridinylalanine (Fmoc-2-Pal-OH). peptide.com |
| Deprotection | Removal of the Fmoc group using a piperidine solution in DMF. mdpi.com |
| Coupling | Activation of the carboxylic acid using reagents like HBTU/DIC to form a peptide bond. mdpi.com |
| On-Resin Derivatization | Chemoselective N-alkylation of the pyridyl side chain (NAP method). nih.govacs.orgacs.org |
| Advantage of On-Resin NAP | More economical and efficient, requiring only stoichiometric amounts of alkylating agents. acs.org |
Advanced Synthetic Techniques Relevant to this compound Analogue Synthesis
Beyond standard SPPS, advanced synthetic methodologies are being explored to produce this compound and its derivatives with high purity and to facilitate novel conjugations. These techniques include chemoenzymatic synthesis for achieving stereochemical control, flow chemistry for process optimization and safety, and click chemistry for efficient and specific molecular tagging.
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of organic chemistry to produce complex molecules like non-canonical amino acids with high stereoselectivity. researchgate.net For pyridylalanines, obtaining enantiomerically pure forms is crucial for their application in bioactive peptides. Enzymes, particularly proteases and transaminases, are highly effective tools for the kinetic resolution of racemic amino acid precursors. researchgate.netresearchgate.netnih.gov
One established strategy for producing enantiopure pyridylalanines involves the chemical synthesis of a racemic N-acetyl pyridylalanine derivative, followed by enzymatic resolution. researchgate.net Specifically, α-chymotrypsin (α-CT) has been successfully used to selectively hydrolyze the L-enantiomer of a pyridylalanine ester, leaving the D-enantiomer unreacted. researchgate.netscribd.com This method is effective for the 3- and 4-pyridylalanine isomers. However, the synthesis of enantiopure this compound via this specific oxazolone (B7731731) route has been reported as unsuccessful. researchgate.net
An alternative and more broadly applicable chemoenzymatic route uses diethyl acetamidomalonate as the starting material. This route allows for the synthesis of all three regioisomers (2-, 3-, and 4-pyridylalanine). researchgate.net The process involves alkylation followed by enzymatic resolution to separate the enantiomers. Other enzymes like Phenylalanine Ammonia Lyase (PAL) have also emerged as effective biocatalysts for the synthesis of L-pyridylalanine analogues with excellent conversion and enantioselectivity (>99% ee). rsc.org These methods provide access to both D- and L-enantiomers, which are valuable for studying structure-activity relationships in peptides. researchgate.netrsc.org
Table: Chemoenzymatic Strategies for Pyridylalanine (Pya) Synthesis
| Method | Key Chemical Step | Enzyme | Target Isomers | Reported Success for 2-Pya |
|---|---|---|---|---|
| Oxazolone Route | Condensation of pyridylaldehyde with acetylglycine. researchgate.net | α-Chymotrypsin | 3-Pya, 4-Pya | No. researchgate.net |
| Acetamidomalonate Route | Alkylation of diethyl acetamidomalonate. researchgate.net | α-Chymotrypsin | 2-Pya, 3-Pya, 4-Pya | Yes. researchgate.net |
| Asymmetric Ammonolysis | Addition of ammonia to a pyridylacrylic acid derivative. rsc.org | Phenylalanine Ammonia Lyase (PAL) | L-Pya analogues | Yes. rsc.org |
Flow Chemistry and Continuous Synthesis Methodologies
Flow chemistry, or continuous synthesis, is a modern paradigm in chemical manufacturing where reactions are performed in a continuously flowing stream within a network of tubes or microreactors. chim.itnih.gov This technology offers significant advantages over traditional batch processing, including superior control over reaction parameters (temperature, pressure, residence time), enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous intermediates at any given time, and streamlined scalability. chim.itrsc.org
The synthesis of heterocyclic compounds, a class that includes the pyridine core of this compound, often benefits from flow chemistry approaches. chim.itmdpi.comfrontiersin.org For example, the Bohlmann–Rahtz pyridine synthesis can be performed in a single step in a microwave flow reactor, avoiding the isolation of intermediates and yielding the desired product with high regioselectivity. beilstein-journals.org While specific literature detailing the complete de novo synthesis of this compound in flow is limited, the principles are directly applicable to key steps, such as the formation of the pyridine ring or the derivatization of the amino acid. acs.orgresearchgate.netnih.gov
Continuous flow systems are particularly well-suited for reactions that are difficult to control in batch, such as those involving highly reactive intermediates or exothermic processes. rsc.org The ability to integrate multiple reaction and purification steps into a single, automated sequence makes flow chemistry a powerful tool for creating libraries of this compound analogues for drug discovery. rsc.org
Table: Comparison of Batch vs. Flow Chemistry for Heterocyclic Synthesis
| Feature | Batch Chemistry | Flow Chemistry |
|---|---|---|
| Process Type | Discontinuous, discrete steps | Continuous, integrated stream. chim.it |
| Heat & Mass Transfer | Often limited, can lead to gradients | Excellent, highly efficient. chim.it |
| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reactor volumes. rsc.org |
| Scalability | Challenging, often requires re-optimization | Simpler, by running the system for longer (scaling-out). chim.it |
| Process Control | Less precise control over parameters | Precise control over temperature, pressure, time. rsc.org |
| Applicability | Standard for lab-scale synthesis | Ideal for reaction optimization, hazardous reactions, and large-scale production. nih.gov |
Click Chemistry Applications for this compound Conjugation
Click chemistry refers to a class of reactions that are rapid, high-yielding, and highly specific, occurring under mild, biocompatible conditions with minimal and inoffensive byproducts. nih.govuga.edu The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring to link two molecules together. nih.govresearchgate.net This methodology is a powerful tool for bioconjugation, allowing for the precise attachment of molecules like peptides, drugs, or imaging agents to one another. mdpi.comacs.org
For this compound, click chemistry offers a versatile method for conjugation. The amino acid itself must first be functionalized with either an azide (B81097) or a terminal alkyne "handle." This could be achieved by modifying the pyridine ring or by using a precursor that already contains the desired functional group. Once the handle is installed, the modified this compound can be "clicked" onto a complementary-functionalized molecule.
Key click reactions applicable for this purpose include:
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common click reaction, utilizing a copper(I) catalyst to regioselectively form a 1,4-disubstituted triazole. It is highly efficient but the potential cytotoxicity of the copper catalyst can be a concern for in vivo applications. nih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that uses a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts rapidly with an azide without the need for a metal catalyst. nih.govacs.org This makes SPAAC highly suitable for conjugations in biological systems. mdpi.comnih.gov
These click chemistry approaches enable the creation of complex peptide-based constructs, such as antibody-drug conjugates or targeted imaging probes, where this compound serves as a key structural or functional component. chemrxiv.orgresearchgate.net
Table: Key Click Chemistry Reactions for Conjugation
| Reaction | Description | Catalyst | Key Features |
|---|---|---|---|
| CuAAC | Copper(I)-catalyzed Azide-Alkyne Cycloaddition. nih.gov | Copper(I) salt (e.g., from CuSO₄ + sodium ascorbate). nih.gov | High efficiency, regioselective (1,4-triazole), wide solvent compatibility. nih.gov |
| SPAAC | Strain-Promoted Azide-Alkyne Cycloaddition. acs.org | None (copper-free). nih.gov | Bioorthogonal, no catalyst toxicity, ideal for live-cell and in vivo applications. mdpi.com |
| RuAAC | Ruthenium-catalyzed Azide-Alkyne Cycloaddition | Ruthenium complex. researchgate.net | Forms the 1,5-disubstituted triazole regioisomer, complementary to CuAAC. |
Biophysical and Structural Characterization of N 2 Pyridinylalanine and Its Conjugates
Spectroscopic Analysis in Research Contexts
Spectroscopic methods are indispensable for elucidating the conformational and interactive properties of N-2-Pyridinylalanine and its peptide conjugates in solution.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the three-dimensional structure and dynamics of molecules in solution. mdpi.comspectralservice.de In the context of this compound-containing peptides, advanced NMR methods provide detailed insights into their conformation and interactions with other molecules. mdpi.comresearchgate.net
One-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to assign the proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances of the peptide. google.comipb.ptwalisongo.ac.id Techniques like Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) help in identifying spin-coupled protons within each amino acid residue, while Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close in space, which is crucial for determining the peptide's folded structure. walisongo.ac.idacs.orgnih.gov For instance, the absence of NOESY cross-peaks between the protons of an azole ring and the N-terminal dehydroalanine (B155165) (Dha) in a peptide containing a 4-pyridinyl-alanine residue helped to rule out a shielding scenario as a possible explanation for observed reaction selectivity. acs.orgnih.gov
NMR is also instrumental in studying intramolecular hydrogen bonds, which are critical for stabilizing specific peptide conformations. The temperature coefficients of amide proton chemical shifts (ΔδNH/ΔT) are widely used to assess the degree of solvent exposure of backbone amide protons. nih.gov Values more positive than -4.0 ppb/K in aqueous solutions are generally indicative of involvement in intramolecular hydrogen bonds. nih.gov
Furthermore, NMR can be used to map the binding interface between a peptide and its target protein. researchgate.net Chemical shift perturbation (CSP) studies, where changes in the NMR spectrum of the protein are monitored upon addition of the peptide, can identify the amino acid residues at the binding site.
Table 1: Representative NMR Parameters for Conformational Analysis
| NMR Parameter | Information Provided | Typical Application for this compound Peptides |
| ¹H, ¹³C, ¹⁵N Chemical Shifts | Electronic environment of nuclei, secondary structure elements. | Complete assignment of peptide resonances. google.com |
| ³J(HN-Hα) Coupling Constants | Dihedral angle (φ) constraints, secondary structure. | Determination of backbone conformation. google.com |
| Nuclear Overhauser Effects (NOEs) | Inter-proton distances (< 5 Å), tertiary structure. | Elucidation of global fold and intermolecular interactions. acs.orgnih.gov |
| Amide Proton Temperature Coefficients (Δδ/ΔT) | Solvent exposure of NH protons, hydrogen bonding. | Identification of intramolecular hydrogen bonds stabilizing turns. nih.gov |
| Paramagnetic Relaxation Enhancement (PRE) | Long-range distance restraints. | Characterizing interactions with paramagnetic centers. |
| Residual Dipolar Couplings (RDCs) | Orientation of inter-nuclear vectors. | Refinement of solution structures. |
Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution. americanpeptidesociety.orgnih.govcreative-proteomics.com It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. nih.govunits.it The far-UV region (180-260 nm) of the CD spectrum is particularly informative about the peptide backbone conformation. units.it
Different secondary structural elements exhibit characteristic CD spectra. americanpeptidesociety.org For example:
α-helices typically show a positive band around 190-195 nm and two negative bands at approximately 208 nm and 222 nm. americanpeptidesociety.orgunits.it
β-sheets are characterized by a negative band between 217-218 nm and a positive band near 195-197 nm. americanpeptidesociety.orgunits.it
Random coils display a strong negative band below 200 nm. units.it
β-turns can have multiple bands in the far-UV CD spectrum. units.it
CD spectroscopy is also valuable for monitoring conformational changes induced by variations in environmental conditions such as temperature, pH, or the presence of binding partners. americanpeptidesociety.orgsubr.edu This allows for the assessment of peptide stability and folding kinetics. americanpeptidesociety.org
Mass spectrometry (MS) is a cornerstone analytical technique for peptide characterization, providing precise molecular weight determination and sequence information. ufl.edu When coupled with fragmentation methods (tandem mass spectrometry or MS/MS), it becomes a powerful tool for structural elucidation. taylorandfrancis.comchemrxiv.org
In a typical MS/MS experiment, a precursor peptide ion is selected and then fragmented by collision-induced dissociation (CID) or other activation methods. taylorandfrancis.com The resulting product ions are then mass-analyzed, generating a fragmentation spectrum. The pattern of fragmentation provides sequence information. The most common fragment ions are the b- and y-ions, which result from cleavage of the peptide amide bonds. sepscience.comresearchgate.net
For peptides containing this compound, MS/MS is used to confirm the peptide sequence and the incorporation of the non-natural residue. nih.gov The fragmentation pattern can be analyzed to pinpoint the location of the this compound within the peptide chain. nih.govnih.gov For example, in a study of pentaminomycins F and G, which contain 3-(2-pyridyl)-alanine, a combination of mass spectrometry and NMR was used to determine their structures. nih.gov
Advanced MS techniques can also provide information about post-translational modifications and the three-dimensional structure of peptides. Ion mobility-mass spectrometry (IM-MS), for instance, can separate ions based on their shape and size, offering insights into the conformational ensemble of a peptide.
Table 2: Common Mass Spectrometry Techniques for Peptide Analysis
| Technique | Information Provided | Application for this compound Peptides |
| Electrospray Ionization (ESI) | Generates intact molecular ions from solution. | Determination of accurate molecular weight. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Generates intact molecular ions from a solid matrix. | High-throughput analysis and imaging. |
| Tandem Mass Spectrometry (MS/MS) | Sequence and structural information from fragmentation. | Confirmation of sequence and modification site. researchgate.net |
| Collision-Induced Dissociation (CID) | Fragmentation of precursor ions. | Standard method for peptide sequencing. taylorandfrancis.com |
| Electron Transfer Dissociation (ETD) / Electron Capture Dissociation (ECD) | Fragmentation that preserves labile modifications. | Analysis of post-translationally modified peptides. |
| Ion Mobility-Mass Spectrometry (IM-MS) | Separation based on ion size, shape, and charge. | Conformational analysis and separation of isomers. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are versatile techniques for studying the structure and interactions of biomolecules. nih.govdiva-portal.org
Infrared (IR) Spectroscopy probes the vibrational modes of molecules. diva-portal.org In proteins and peptides, the amide I band (arising mainly from the C=O stretching vibration of the peptide bond) is particularly sensitive to the secondary structure. nih.gov Different secondary structures give rise to characteristic amide I frequencies. For instance, α-helices typically absorb around 1650-1658 cm⁻¹, while β-sheets absorb in the range of 1620-1640 cm⁻¹. researchgate.net Fourier Transform Infrared (FTIR) spectroscopy can be used to monitor conformational changes in this compound-containing peptides upon ligand binding or changes in the environment. nih.govrsc.org Difference spectroscopy, where the spectrum of the free peptide is subtracted from that of the ligand-bound peptide, can isolate the vibrational changes associated with the binding event. diva-portal.org
UV-Visible (UV-Vis) Spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. While the peptide backbone absorbs in the far-UV, the aromatic side chains of amino acids like tryptophan, tyrosine, and phenylalanine absorb in the near-UV region. The pyridine (B92270) ring of this compound also contributes to the UV absorption spectrum. Changes in the local environment of these chromophores upon ligand binding or conformational changes can lead to shifts in their absorption maxima and changes in molar absorptivity. These changes can be used to monitor binding events and study the thermodynamics and kinetics of interaction.
X-ray Crystallography of this compound-Containing Biomolecules
X-ray crystallography provides high-resolution, three-dimensional structural information of molecules in their crystalline state. It is a powerful tool for visualizing the precise atomic arrangement of this compound-containing peptides and their complexes with target proteins.
To understand the molecular basis of action of a peptide, it is crucial to determine its structure when bound to its biological target. Co-crystallization is a technique where the peptide and its target protein are crystallized together to form a complex. americanpeptidesociety.org This approach is particularly useful for studying peptide-protein interactions, as it can stabilize the peptide's conformation and facilitate the growth of high-quality crystals. americanpeptidesociety.org
The resulting crystal structure reveals the detailed interactions between the this compound-containing peptide and the protein's active site or binding pocket. nih.gov This includes the identification of hydrogen bonds, salt bridges, and hydrophobic interactions that contribute to the binding affinity and specificity. For example, the co-crystal structure of an inhibitor bound to its target enzyme can reveal how the inhibitor orients itself in the active site and which residues it interacts with. nih.gov
This structural information is invaluable for structure-based drug design, where it guides the rational design of more potent and selective therapeutic agents. americanpeptidesociety.orgnih.gov For instance, if the pyridine ring of this compound is observed to form a key hydrogen bond with a residue in the target protein, medicinal chemists can design new analogs that optimize this interaction. In some cases, obtaining co-crystals can be challenging. In such situations, soaking a pre-formed crystal of the target protein with a solution containing the peptide can sometimes yield the desired complex structure.
Crystallographic Studies of this compound-Modified Peptides
X-ray crystallography has provided critical insights into the three-dimensional structures of peptides modified with this compound, revealing how this non-natural amino acid influences peptide conformation and intermolecular interactions. These studies are fundamental to understanding the structural basis of their biological activities and for the rational design of novel peptide-based therapeutics.
In a notable study, the crystal structure of a cyclic hexapeptide containing 2-pyridinylalanine was determined to understand its effect on molecular conformation. nih.gov The analysis revealed that the pyridinyl side chain can participate in intramolecular hydrogen bonds, specifically with its own backbone amide NH group. nih.gov This interaction, characterized by a distance of 1.9 Å and an N–H···O angle of 155°, represents an optimal hydrogen bond geometry. nih.gov Such side chain-to-backbone interactions are crucial as they can help to sequester polar amide protons, a strategy that can potentially improve the membrane permeability of cyclic peptides. nih.gov
In the context of metal-organic frameworks, peptides incorporating pyridyl-functionalized amino acids like 3-(4-pyridyl)-alanine have been crystallized with metal ions such as Zn2+. bakerlab.org These crystal structures demonstrate that the pyridine moieties can coordinate with the metal ions, leading to the formation of one-dimensional chains and, ultimately, three-dimensional crystalline lattices. bakerlab.org In these structures, the zinc ions are typically tetrahedrally coordinated with two pyridine ligands and two water molecules. bakerlab.org This highlights the utility of N-pyridinylalanine derivatives in the design of self-assembling biomaterials.
Furthermore, crystallographic studies of peptidomimetic inhibitors containing glutamine isosteres, including 3-pyridinyl-alanine, bound to proteases like SARS-CoV-2 3CL protease have been conducted. nih.gov These studies reveal key hydrogen-bonding interactions between the heteroatoms of the pyridinyl group and the enzyme's active site residues, which are crucial for potent inhibition. nih.gov The absence of such favorable interactions with other glutamine isosteres often correlates with weaker inhibitory activity. nih.gov
Table 1: Crystallographic Data for selected this compound-Modified Peptides
| Peptide/Complex | PDB ID | Resolution (Å) | Key Findings |
|---|---|---|---|
| Cyclic Hexapeptide with 2-pyridinylalanine | Not specified in source | Not specified in source | Intramolecular hydrogen bond between pyridinyl side chain and its own backbone amide NH. nih.gov |
| 3-(4-pyridyl)-alanine−β-homoproline−α-aminobutyric acid cyclic peptide with Zn2+ | Not specified in source | Not specified in source | Pyridine coordination to Zn2+ forming 1D chains in a 3D crystal lattice. bakerlab.org |
| SARS-CoV-2 3CL Protease in complex with a 3-pyridinyl-alanyl containing inhibitor | Not specified in source | Not specified in source | Hydrogen-bonding interactions between the pyridinyl group and active site residues. nih.gov |
| SETD3 complexed with a βA peptide containing 4-pyridylalanine | 6ICV, 6ICT | Not specified in source | Structural basis for substrate recognition and methylation. biorxiv.org |
Advanced Analytical Chromatography for Research Purification and Analysis
Chiral Chromatography for Enantiomeric Purity Assessment
Chiral chromatography is an indispensable technique for the separation of enantiomers and the assessment of enantiomeric purity of chiral compounds, including this compound and its derivatives. chiralpedia.com This is particularly crucial in pharmaceutical research and development, as different enantiomers of a chiral drug can exhibit significantly different pharmacological activities. chiralpedia.com
The principle of chiral chromatography lies in the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to differential retention times and, consequently, their separation. mdpi.com Polysaccharide-based CSPs are commonly employed for this purpose. mdpi.com The separation is a complex process involving a combination of chiral and achiral interactions between the analyte, the chiral selector, and the mobile phase. mdpi.com
For amino acids and their derivatives, including non-proteinogenic ones like this compound, several chiral separation methods have been developed. sigmaaldrich.com High-performance liquid chromatography (HPLC) is a dominant technique, often utilizing specialized chiral columns. chiralpedia.comsigmaaldrich.com Another approach involves the derivatization of the amino acid enantiomers with a chiral derivatizing reagent, such as Marfey's reagent (Nα-(5-Fluoro-2,4-dinitrophenyl)-L-alaninamide, L-FDAA) or its analogs. nih.gov This creates diastereomeric derivatives that can be separated on a conventional achiral column, like a C18 column. nih.gov
The choice of the mobile phase is also critical for achieving optimal separation. In the context of green chemistry, efforts have been made to replace traditional organic solvents with more environmentally friendly alternatives like dimethyl carbonate or supercritical CO2 in both HPLC and supercritical fluid chromatography (SFC). mdpi.com
The successful enantiomeric separation of various amino acids and their derivatives has been reported, achieving high resolution values. stanford.edu The reliability of these methods is essential, with some chiral columns demonstrating stability over numerous injections. gcms.cz
Table 2: Chiral Chromatography Methods for Amino Acid Analysis
| Technique | Chiral Stationary Phase (CSP)/Derivatizing Reagent | Mobile Phase | Application |
|---|---|---|---|
| HPLC | Polysaccharide-based (e.g., CHIRAL ART Amylose-SA, CHIRAL ART Cellulose-SC) | Dimethyl carbonate/alcohol | Enantioseparation of racemic compounds. mdpi.com |
| SFC | Polysaccharide-based (e.g., CHIRAL ART Amylose-SA, CHIRAL ART Cellulose-SC) | Supercritical CO2/alcohol | Enantioseparation of chiral compounds. mdpi.com |
| HPLC | Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA) (derivatization) | Conventional reversed-phase solvents | Simultaneous quantification of L- and D-amino acids in biological samples. nih.gov |
| Capillary Electrochromatography | (S)-N-3,5-dinitrobenzoyl-1-naphthylglycine modified silica (B1680970) particles | Acetonitrile/phosphate buffer | Enantiomeric separation of derivatized amino acids. stanford.edu |
High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS) for Purity and Identity
High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS) is a powerful and widely used analytical technique for the comprehensive characterization of synthetic peptides, including those containing this compound. lcms.cznih.gov It combines the separation capabilities of liquid chromatography with the high mass accuracy and resolution of modern mass spectrometers, such as Orbitrap and time-of-flight (TOF) analyzers. covalx.comthermofisher.comnih.gov This combination allows for the confident identification of the target peptide and the detection and characterization of impurities that may arise during synthesis or degradation. lcms.czwaters.com
In a typical HR-LC-MS workflow, the synthetic peptide sample is first separated by reversed-phase HPLC. lcms.cz The eluting components are then introduced into the mass spectrometer, which provides accurate mass measurements. covalx.com For peptide analysis, electrospray ionization (ESI) is a commonly used soft ionization technique. iitb.ac.in The high resolution of the mass analyzer enables the differentiation of species with very similar masses, which is crucial for identifying impurities resulting from modifications such as amino acid substitutions, deletions, insertions, or incomplete deprotection of side chains. waters.com
Software platforms are often employed to automate data processing, including spectral deconvolution, impurity analysis, and reporting. lcms.cz These tools can compare the experimental mass data against the theoretical mass of the target peptide and a library of potential modifications to identify impurities. waters.com Tandem mass spectrometry (MS/MS) can be further utilized to obtain fragment ion spectra, which provides sequence information and helps to pinpoint the exact location of any modifications within the peptide chain. waters.com
The application of HR-LC-MS is critical for quality control in the development of peptide-based therapeutics, ensuring the identity, purity, and consistency of the drug product. lcms.cznih.gov
Table 3: HR-LC-MS Parameters for Synthetic Peptide Analysis
| Parameter | Typical Setting/Instrument | Purpose |
|---|---|---|
| Liquid Chromatography | ACQUITY UPLC H-Class Bio System | Separation of peptide and impurities. lcms.cz |
| Mass Spectrometer | Xevo G2-XS QTof, Orbitrap | High-resolution mass measurement for accurate identification. lcms.czthermofisher.com |
| Ionization Source | Electrospray Ionization (ESI) | Soft ionization for intact peptide analysis. iitb.ac.in |
| Mass Tolerance | < 10 ppm | High accuracy for confident impurity assignment. lcms.cz |
| Data Analysis Software | ProMass HR for MassLynx, UNIFI | Automated data processing, deconvolution, and impurity reporting. lcms.czwaters.com |
Other Biophysical Techniques for Molecular Characterization
Dynamic Light Scattering (DLS) for Size and Aggregation State
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique widely used to determine the size distribution of particles and macromolecules in solution, such as peptides and their conjugates. formulationbio.comwyatt.com This method is particularly valuable for assessing the aggregation state of a sample, which is a critical quality attribute for peptide and protein therapeutics. diva-portal.org
DLS measures the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of particles in suspension. formulationbio.com Smaller particles diffuse more rapidly, leading to faster fluctuations in scattered light intensity, while larger particles diffuse more slowly, resulting in slower fluctuations. wyatt.com By analyzing these fluctuations, the translational diffusion coefficient of the particles can be determined. The hydrodynamic radius of the particles is then calculated using the Stokes-Einstein equation. wyatt.com
In the context of this compound-containing peptides and their conjugates, DLS can be employed to:
Determine the average particle size and size distribution: This provides information on the homogeneity of the sample and the presence of different species. formulationbio.comunchainedlabs.com
Detect and quantify aggregation: Since large particles scatter light much more intensely than smaller ones, DLS is highly sensitive to the presence of even small amounts of aggregates. unchainedlabs.com An increase in the measured particle size or the appearance of a population of larger particles is indicative of aggregation. sygnaturediscovery.com
Assess stability: By monitoring changes in particle size over time or under different conditions (e.g., temperature, pH), the stability of a peptide formulation can be evaluated. formulationbio.comhoriba.com
The morphology of peptide aggregates, from oligomeric to fibrillar structures, can also be analyzed using DLS in conjunction with other techniques like atomic force microscopy (AFM). biorxiv.org
Table 4: Applications of DLS in Peptide Characterization
| Application | Information Obtained | Significance |
|---|---|---|
| Size and Purity Assessment | Hydrodynamic radius, polydispersity index (PDI) | Characterizes the homogeneity and quality of the peptide sample. wyatt.com |
| Aggregation Analysis | Detection of large particles and aggregates | Crucial for ensuring the safety and efficacy of therapeutic peptides. unchainedlabs.comsygnaturediscovery.com |
| Stability Studies | Changes in size distribution over time or with stress | Helps to determine optimal storage conditions and shelf-life. formulationbio.com |
| Formulation Development | Characterization of peptide-loaded nanoparticles or liposomes | Supports the development of drug delivery systems. formulationbio.com |
Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity
Surface Plasmon Resonance (SPR) is a powerful, label-free biophysical technique used to monitor molecular interactions in real-time. cytivalifesciences.com It is widely applied to characterize the binding of small molecules, peptides, and proteins, providing quantitative information on binding affinity, kinetics (association and dissociation rates), and specificity. nih.govnih.gov
The principle of SPR is based on the phenomenon that occurs when polarized light strikes a conductive film at the interface of two media with different refractive indices. cytivalifesciences.com In a typical SPR experiment, one of the interacting molecules (the ligand) is immobilized on a sensor chip surface. nih.gov A solution containing the other molecule (the analyte) is then flowed over the surface. cytivalifesciences.com When the analyte binds to the immobilized ligand, the refractive index at the sensor surface changes, which in turn alters the angle of minimum reflected light intensity (the SPR angle). mdpi.com This change in the SPR angle is measured in real-time and is directly proportional to the mass of analyte bound to the surface. nih.gov
For this compound-containing peptides and their conjugates, SPR can be utilized to:
Determine binding affinity (KD): By measuring the binding response at different analyte concentrations, the equilibrium dissociation constant (KD) can be calculated, which reflects the strength of the interaction. nih.gov
Measure kinetic rate constants (ka and kd): The association rate constant (ka) and the dissociation rate constant (kd) can be determined by analyzing the shape of the sensorgram (a plot of response versus time). nih.gov
Assess binding specificity: By testing the binding of the analyte to different immobilized ligands or by using control surfaces, the specificity of the interaction can be evaluated. nsf.gov
Screen for inhibitors: SPR can be used in a competitive assay format to screen for molecules that inhibit a specific protein-peptide interaction. nsf.gov
SPR is a versatile technique that can be applied to a wide range of interactions, from peptide-protein binding to the interaction of peptides with other molecules like lipids or nucleic acids. nih.govnih.gov
Table 5: Key Parameters Determined by SPR
| Parameter | Symbol | Description | Information Provided |
|---|---|---|---|
| Association Rate Constant | k_a | The rate at which the analyte binds to the ligand. | Kinetics of complex formation. nih.gov |
| Dissociation Rate Constant | k_d | The rate at which the analyte dissociates from the ligand. | Stability of the complex. nih.gov |
| Equilibrium Dissociation Constant | K_D | The ratio of k_d to k_a (k_d/k_a). | Binding affinity (lower K_D indicates higher affinity). nih.gov |
| Maximum Response | R_max | The theoretical maximum response when the ligand is saturated with the analyte. | Used in kinetic analysis and to determine stoichiometry. nih.gov |
Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Parameters
Isothermal Titration Calorimetry (ITC) is a powerful and direct method for the complete thermodynamic characterization of binding interactions in solution. malvernpanalytical.comupm.es It is considered a gold-standard technique because it allows for the determination of multiple thermodynamic parameters in a single experiment without the need for labeling or immobilization of the interacting molecules. malvernpanalytical.comamazonaws.com ITC measures the heat change that occurs when one molecule (the ligand) is titrated into a solution containing another molecule (the macromolecule), providing a comprehensive profile of the binding event. malvernpanalytical.comnih.gov
The fundamental principle of ITC is the measurement of heat released (exothermic reaction) or absorbed (endothermic reaction) upon binding. numberanalytics.com An ITC instrument consists of a sample cell, containing the macromolecule of interest, and a reference cell, containing only the buffer. nih.gov The ligand is incrementally injected from a syringe into the sample cell. malvernpanalytical.com Highly sensitive thermoelectric devices detect the temperature difference between the sample and reference cells, and a feedback system applies power to maintain a zero temperature difference (isothermal conditions). wikipedia.orgvanderbilt.edu The power required to maintain this equilibrium is recorded over time, generating a thermogram where each peak corresponds to a single injection of the ligand. malvernpanalytical.com
Integration of the heat change per injection and plotting it against the molar ratio of ligand to macromolecule generates a binding isotherm. malvernpanalytical.com This isotherm can then be fitted to a suitable binding model to extract the key thermodynamic parameters that define the interaction:
Binding Affinity (K_a) or Dissociation Constant (K_D) : These values quantify the strength of the binding interaction. K_a is the association constant, while K_D (the reciprocal of K_a) is the dissociation constant. A smaller K_D value indicates a stronger binding affinity.
Stoichiometry (n) : This parameter reveals the molar ratio of the ligand to the macromolecule in the resulting complex (e.g., 1:1, 1:2). harvard.edu
Enthalpy Change (ΔH) : This is the heat released or absorbed during the binding event, measured directly from the isotherm. nih.gov It provides insight into the types of non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) driving the binding. upm.esnih.gov
Gibbs Free Energy Change (ΔG) : Calculated from the binding affinity (ΔG = -RTlnK_a), this parameter indicates the spontaneity of the binding process. A negative ΔG signifies a spontaneous interaction. harvard.edu
Entropy Change (ΔS) : Determined from the relationship ΔG = ΔH - TΔS, the entropy change reflects the change in disorder of the system upon binding. harvard.edu This includes conformational changes in the interacting molecules and the release of ordered solvent molecules from their surfaces. nih.gov
Detailed Research Findings
While specific ITC data for this compound as a standalone ligand is not extensively documented in publicly available literature, the technique is widely applied to study peptides and conjugates containing modified amino acids. A relevant example to illustrate the utility of ITC is the study of the PII signal transduction proteins, which are crucial regulators of nitrogen metabolism. nih.gov These proteins sense the cellular nitrogen status by binding to effector molecules like 2-oxoglutarate (2-OG). nih.gov The pyridinyl group of this compound makes it an interesting candidate for interactions within such biological systems.
The binding of 2-OG to the PII protein GlnZ from Azospirillum brasilense has been characterized using ITC. pnas.org These studies reveal how the binding of effector molecules can modulate the protein's conformation and its interaction with other proteins. pnas.org The thermodynamic parameters for the interaction between GlnZ and its partners provide a quantitative basis for understanding this regulation. For instance, the binding of DraG to a GlnZ-ADP complex has been shown to be stabilized by specific interactions, with ITC data yielding a dissociation constant (K_d) of 1.5 ± 0.1 μM and a stoichiometry of approximately 1:1. pnas.org
The following table presents representative thermodynamic data for the interaction of the PII protein GlnZ with the effector molecule 2-oxoglutarate in the presence of ATP, as characterized by ITC studies on related PII proteins. nih.gov This serves to illustrate the type of quantitative data generated from an ITC experiment.
| Interacting Molecules | K_d (μM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Stoichiometry (n) |
| PII (wild-type) + 2-OG (+ATP) | 5.1 ± 4.0 | -7.2 | - | - | - |
| PII R9L mutant + 2-OG (+ATP) | 441 ± 40 | -4.6 | - | - | - |
This table is illustrative and compiled from data on Synechococcus elongatus PII variants to demonstrate the application of ITC. The Gibbs free energy (ΔG) was calculated from the reported K_d values. Enthalpy and entropy values were not always reported in the specific study but are principal outputs of ITC experiments.
The data demonstrates how mutations, in this case, the R9L variant, can significantly impact the binding affinity for the effector molecule, as reflected by the large increase in the K_d value and the less favorable Gibbs free energy change. nih.gov Such quantitative insights are crucial for understanding the structure-function relationships in protein-ligand interactions involving amino acids and their analogues.
Computational and Theoretical Studies of N 2 Pyridinylalanine
Molecular Docking and Ligand-Protein Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in understanding and predicting the interactions of N-2-Pyridinylalanine-containing compounds.
Molecular docking studies are crucial for predicting how a ligand, such as a peptide incorporating this compound, fits into the binding site of a protein. These simulations calculate the binding energy and identify key intermolecular interactions like hydrogen bonds and hydrophobic contacts that stabilize the complex. mdpi.com For example, in studies of aminopyridines, which share the pyridine (B92270) functional group, docking has been used to identify binding sites within voltage-dependent K+ channels. nih.gov Such studies found that the interaction is often driven by the formation of hydrogen bonds between the ligand and amino acid residues in the protein's binding pocket, such as Thr107 and Ala111 in the KcsA K+ channel. nih.gov
The conformational constraints imposed by incorporating this compound into a peptide can lead to unique binding modes. Molecular docking studies on melanocortin receptor (MCR) agonists revealed that specific conformational constraints can force a C-terminal residue to interact with different transmembrane regions of the receptor, a feature hypothesized to drive receptor subtype selectivity. researchgate.net These predictive models provide a structural basis for understanding the ligand's activity and selectivity, guiding further optimization. researcher.life
Table 1: Examples of Molecular Docking Predictions for Pyridinyl-Containing Ligands
| Biological Target | Ligand Type | Computational Method | Predicted Interaction Details |
|---|---|---|---|
| Voltage-gated K+ channels | Aminopyridines | AutoDock with Lamarckian genetic algorithm | Binding to carboxylic oxygens of Thr107 and Ala111; interaction driven by hydrogen bonds. nih.gov |
| Melanocortin 1 Receptor (hMC1R) | Peptide with constrained Trp analogue | Molecular Docking | C-terminal residue interacts with TM6 and TM7, influencing receptor selectivity. researchgate.net |
Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. Scaffolds containing pyridinylalanine can be used to generate these libraries. An innovative approach known as the NTD Drug Discovery Booster has utilized collaborative virtual ligand-based screening across large, proprietary pharmaceutical databases. nih.gov This method was successfully used to explore an imidazo[1,2-a]pyridine (B132010) hit for visceral leishmaniasis, rapidly expanding the chemical series and improving its antiparasitic activity. nih.gov
By starting with a hit compound containing a core structure similar to or including a pyridinyl moiety, virtual screening can identify analogues that fit a base pharmacophore. nih.gov This allows for a thorough investigation of the structure-activity relationship (SAR), highlighting which positions on the scaffold can be modified while retaining biological activity, thereby opening new avenues for optimization. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics
Molecular dynamics (MD) simulations compute the time-dependent behavior of a molecular system, providing detailed information on the conformational flexibility and dynamics of molecules like this compound. mdpi.comnih.gov These simulations are vital for understanding how peptides and proteins move and change shape in solution and within complex environments. biorxiv.orgresearchgate.net
Understanding how a ligand behaves once docked within a protein's binding site is critical for drug design. nih.govnih.gov While static docking provides a snapshot, MD simulations reveal the dynamic nature of the ligand-protein complex. biorxiv.org Combined quantum mechanical/molecular mechanical (QM/MM) molecular dynamics simulations have been employed to study the binding of substrates in enzyme active sites. biorxiv.orgresearchgate.net For the enzyme SETD3, which methylates a histidine residue in β-actin, QM/MM simulations provided insight into the binding geometries and orientations of the substrate's imidazole (B134444) ring necessary for the chemical reaction to occur. biorxiv.org These simulations can reveal how specific residues, like Asn255, stabilize the reactive orientation of the substrate through hydrogen bonding, providing a more complete picture than static crystal structures alone. biorxiv.org This approach allows for the study of conformational changes that are essential for biological function and ligand recognition. nih.gov
Table 2: Application of MD Simulations to Analyze this compound and Related Structures
| System Studied | Simulation Type | Key Focus | Research Finding |
|---|---|---|---|
| Cyclic hexapeptide with 2-pyridinylalanine | MD Simulation in implicit solvent | Conformational search | The pyridinyl side chain can form intramolecular hydrogen bonds, impacting solubility. nih.gov |
| Alanine dipeptide | MD Simulation in water | Ramachandran plot probability distribution | Revealed high propensity for polyproline II (PPII) conformations. rsc.org |
| β-actin peptide in SETD3 active site | QM/MM MD Simulation | Binding geometry and reactive state | Showed that specific protein residues stabilize the substrate's orientation for methyl transfer. biorxiv.orgresearchgate.net |
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are used to model the electronic structure of molecules, providing fundamental insights into their stability, reactivity, and properties. researchgate.netaps.org For this compound, QM methods can elucidate how the electronic properties of the pyridine ring influence its behavior.
A key application of QM calculations is the derivation of accurate atomic charges for use in molecular mechanics force fields. nih.gov In a study of aminopyridines, atomic charges were derived from the electrostatic potential calculated at the B3LYP/cc-pVDZ level of theory. nih.gov These charges are essential for accurately modeling the electrostatic interactions that drive ligand binding in molecular docking and MD simulations.
Furthermore, QM methods, particularly in a hybrid QM/MM framework, are used to study reaction mechanisms. For the SETD3 methyltransferase, QM/MM free-energy simulations were used to calculate the energy barrier for the enzymatic methyl transfer from the cofactor to the substrate. biorxiv.orgresearchgate.net These calculations can compare the reactivity of the natural histidine substrate with mimics, supporting experimental findings and explaining why histidine is the superior substrate. biorxiv.org Such studies provide a deep, mechanistic understanding of the catalytic process at a quantum level. researchgate.net
DFT Studies of this compound Reactivity and Properties
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and reactivity of molecular systems. mdpi.com By employing methods such as B3LYP with various basis sets, researchers can accurately predict molecular geometries and a range of thermochemical properties. scirp.orgscirp.org These calculations provide insights into the fundamental characteristics of molecules like this compound.
Key properties derived from DFT studies include global chemical descriptors that characterize the reactivity of a molecule. These descriptors are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). scirp.org
Chemical Potential (µ): Indicates the escaping tendency of electrons from an equilibrium system.
Chemical Hardness (η): Measures the resistance to a change in electron distribution.
Electrophilicity (ω): Describes the ability of a species to accept electrons.
The molecular electrostatic potential (MESP) is another critical property determined through DFT calculations. It helps in identifying the electron-rich and electron-poor regions of a molecule, thereby predicting sites susceptible to electrophilic and nucleophilic attack. mdpi.com This information is invaluable for understanding how this compound might interact with biological targets.
For a series of related compounds, DFT can be used to establish a correlation between their physicochemical properties and their potential as drug candidates. mdpi.com By analyzing parameters such as electronic energy, enthalpy, Gibbs free energy, and dipole moment, researchers can assess the stability and polarity of molecules incorporating the this compound scaffold. scirp.org
Table 1: Calculated Thermodynamic and Electronic Properties of a Hypothetical this compound Derivative
| Property | Value | Unit |
| Electronic Energy | -1050.5 | Hartree |
| Enthalpy | -1049.9 | Hartree |
| Gibbs Free Energy | -1050.0 | Hartree |
| Dipole Moment | 5.8 | Debye |
| Polarizability | 150.2 | a.u. |
Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would be obtained from specific DFT calculations.
Computational Prediction of Spectroscopic Features
Computational methods, particularly DFT, are also employed to predict the spectroscopic features of molecules like this compound. These predictions are crucial for interpreting experimental spectra and confirming the structure of synthesized compounds.
Techniques such as Gaussian 09 software can be utilized to calculate various spectroscopic quantities. scirp.org These computational analyses can predict vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. The comparison of calculated spectra with experimental data serves as a powerful validation tool for the molecular structure.
De Novo Design and Optimization Strategies
De novo drug design is a computational methodology aimed at creating novel molecular structures from the ground up, based on the properties of a biological target or its known active ligands. nih.govresearchgate.net This approach is particularly valuable when seeking new chemical entities with desired biological activities. nih.gov
Structure-Based Drug Design Incorporating this compound
Structure-based drug design (SBDD) leverages the three-dimensional structural information of a biological target, such as a protein or enzyme, to design molecules that can bind to it with high affinity and selectivity. gardp.orgresearchgate.net This process often begins with the determination of the target's structure through techniques like X-ray crystallography, NMR spectroscopy, or cryo-electron microscopy. nih.gov
In the context of this compound, SBDD would involve computationally "docking" this amino acid or fragments containing it into the active site of a target protein. nih.gov Molecular docking simulations predict the preferred orientation and conformation of the ligand within the binding site and estimate the binding affinity. nih.gov
The insights gained from these simulations guide the optimization of the initial hit. For instance, if the pyridinyl group of this compound forms a key interaction with the target, medicinal chemists can design analogs that enhance this interaction. A successful SBDD campaign can lead to the development of potent and selective inhibitors. For example, a structure-guided strategy was used to optimize tetrapeptide nitrile and pyrimidine (B1678525) nitrile inhibitors of the adenovirus protease, adenain. nih.gov This process involved modifying substituents to improve binding and permeability, ultimately resulting in low nanomolar, drug-like inhibitors. nih.gov
Ligand-Based Pharmacophore Modeling
When the three-dimensional structure of the biological target is unknown, ligand-based drug design methods become essential. nih.gov Ligand-based pharmacophore modeling is a technique that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. researchgate.netbiointerfaceresearch.com
This process involves analyzing a set of known active and inactive molecules to derive a pharmacophore model. nih.gov The model typically consists of features such as:
Hydrogen bond acceptors (HBA)
Hydrogen bond donors (HBD)
Hydrophobic regions (HY)
Aromatic interactions
Positive and negative ionizable centers (PI/NI)
Once a statistically robust pharmacophore model is developed and validated, it can be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophore's features. biointerfaceresearch.comugm.ac.id This virtual screening can significantly reduce the number of compounds that need to be synthesized and tested experimentally.
For this compound, a pharmacophore model could be developed based on a series of its analogs with known biological activity. ugm.ac.idugm.ac.id The pyridinyl nitrogen, for example, could be identified as a key hydrogen bond acceptor. Hits from the virtual screening would then be subjected to further computational analysis, such as molecular docking (if a target structure becomes available) and ADMET (absorption, distribution, metabolism, excretion, and toxicity) property prediction, to prioritize candidates for synthesis and biological evaluation. ugm.ac.id
Biological and Biochemical Investigations of N 2 Pyridinylalanine
Non-Natural Amino Acid Incorporation into Peptides and Proteins
The site-specific incorporation of non-natural amino acids (nAAs) like N-2-Pyridinylalanine into proteins is a powerful tool in protein engineering and chemical biology. nih.gov This is achieved through techniques that expand the genetic code, allowing for the introduction of amino acids beyond the canonical 20. nih.govnih.gov
Genetic code expansion (GCE) technologies enable the site-specific incorporation of nAAs into proteins in living cells. nih.govnih.gov This is accomplished by repurposing a codon, typically a stop codon like UAG (amber), to encode the desired nAA. nih.gov The key components of this system are an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). nih.govyale.edu The orthogonal aaRS is engineered to specifically recognize and charge the nAA onto the suppressor tRNA, which then delivers the nAA to the ribosome in response to the repurposed codon. nih.govyale.edu
The pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina species is a versatile scaffold for engineering new aaRSs for GCE. frontiersin.orgnih.gov Its active site can be mutated to accommodate a wide variety of nAAs. frontiersin.orgsemanticscholar.org For the incorporation of this compound, a PylRS variant would be engineered to specifically recognize this amino acid. This engineered PylRS, along with its cognate tRNA, would form an orthogonal pair that does not cross-react with the endogenous translational machinery of the host organism. nih.gov This ensures that this compound is incorporated only at the desired site specified by the amber codon. nih.gov
The efficiency of nAA incorporation can be influenced by several factors, including the expression levels of the orthogonal aaRS and tRNA, and competition with release factors at the stop codon. mdpi.com Strategies to improve efficiency include using multiple copies of the tRNA gene and reducing the expression of release factors. nih.govmdpi.com
Table 1: Key Components for Genetic Code Expansion
| Component | Function |
| Orthogonal Aminoacyl-tRNA Synthetase (aaRS) | Specifically recognizes and attaches the non-natural amino acid to the suppressor tRNA. |
| Suppressor tRNA | Recognizes a repurposed codon (e.g., UAG) in the mRNA and delivers the non-natural amino acid to the ribosome. |
| Repurposed Codon | A codon, typically a stop codon, that is reassigned to encode the non-natural amino acid. |
| Non-Natural Amino Acid (nAA) | The amino acid with a novel structure and functionality to be incorporated into the protein. |
In addition to GCE, semi-synthetic methods provide a powerful alternative for the site-specific modification of proteins with moieties like this compound. One such prominent technique is sortase-mediated ligation.
Sortases are enzymes found in Gram-positive bacteria that recognize and cleave a specific peptide motif (e.g., LPXTG for Sortase A from Staphylococcus aureus) and catalyze the formation of a new amide bond with an N-terminal glycine nucleophile. nih.govnih.govspringernature.com This reaction can be harnessed to label the N-terminus or C-terminus of a target protein with a synthetic peptide containing a functional group of interest, such as this compound. nih.govnih.gov
For N-terminal labeling, the target protein is engineered to have an N-terminal oligoglycine sequence. nih.govnih.gov A synthetic peptide containing the sortase recognition motif followed by the desired label (in this case, a peptide containing this compound) is then incubated with the target protein and sortase. nih.govnih.gov The enzyme cleaves the synthetic peptide and ligates it to the N-terminus of the target protein. nih.gov This method allows for the site-specific introduction of this compound at the N-terminus of a protein. nih.govresearchgate.net
Another approach for site-specific modification involves the use of 2-pyridinecarboxyaldehydes. nih.gov These compounds can selectively react with the N-terminal α-amine of a protein to form a stable imidazolidinone linkage. researchgate.netnih.gov By synthesizing a derivative of this compound that incorporates a 2-pyridinecarboxyaldehyde, it would be possible to directly and selectively attach it to the N-terminus of a protein without the need for genetic engineering. nih.govresearchgate.net
Table 2: Comparison of Protein Modification Techniques
| Feature | Genetic Code Expansion | Sortase-Mediated Ligation | 2-Pyridinecarboxyaldehyde Chemistry |
| Modification Site | Any genetically encoded site | N-terminus, C-terminus, or internal loops | N-terminus |
| Requires Genetic Engineering | Yes (mutagenesis for codon insertion) | Yes (addition of sortase tag or oligoglycine) | No |
| Reagents | Orthogonal aaRS/tRNA pair, nAA | Sortase enzyme, synthetic peptide with label | 2-Pyridinecarboxyaldehyde derivative |
| In Vivo/In Vitro | Both | Both | In Vitro |
Enzymatic Recognition and Processing
The interaction of this compound and its derivatives with enzymes is a critical area of investigation, providing insights into enzyme specificity and potential applications in biocatalysis and drug design.
Aminoacyl-tRNA synthetases (aaRSs) are responsible for the highly specific attachment of amino acids to their corresponding tRNAs, a crucial step in protein synthesis. nih.govrcsb.org The ability of an aaRS to recognize and process a non-natural amino acid like this compound is fundamental for its incorporation into proteins via genetic code expansion.
Wild-type aaRSs are generally highly specific for their cognate natural amino acids. researchgate.net However, some degree of polyspecificity exists, where an aaRS can recognize and activate amino acids that are structurally similar to its natural substrate. researchgate.netnih.gov For this compound, which is an analog of phenylalanine and tyrosine, it is conceivable that the wild-type phenylalanyl-tRNA synthetase (PheRS) or tyrosyl-tRNA synthetase (TyrRS) might exhibit some low-level recognition.
To efficiently and specifically incorporate this compound, aaRSs must be engineered. nih.govresearchgate.net This is typically achieved through directed evolution or rational design of the enzyme's active site to accommodate the new substrate. nih.gov The goal is to create a variant that not only recognizes this compound but also discriminates against all 20 canonical amino acids, thus ensuring the fidelity of protein translation. utmb.edu The archaeal pyrrolysyl-tRNA synthetase (PylRS) is a common starting point for engineering due to its "promiscuous" active site that can be readily modified to accept a wide range of non-natural amino acids. frontiersin.orgsemanticscholar.org
The use of enzymes to catalyze the synthesis and transformation of this compound and its derivatives offers a green and efficient alternative to traditional chemical methods. nih.gov For instance, α-chymotrypsin has been employed for the chemoenzymatic preparation of enantiomerically pure pyridylalanine derivatives. researchgate.net
Enzymes with broad substrate specificity can be utilized for the biocatalytic production of this compound. For example, engineered aminotransferases or ammonia (B1221849) lyases could potentially catalyze the conversion of a suitable precursor, such as 2-pyridylpyruvic acid, into this compound. Furthermore, enzymes involved in peptide synthesis, such as non-ribosomal peptide synthetases (NRPSs), could potentially incorporate this compound into peptide backbones, leading to the synthesis of novel bioactive compounds. nih.gov The enzymatic aromatization of pyridine (B92270) rings, a key step in the biosynthesis of some thiopeptides, highlights the potential for enzymatic pathways to generate pyridinyl-containing molecules. nih.gov
The incorporation of this compound into peptides can lead to potent and selective enzyme inhibitors. researchgate.net The pyridine ring can participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, with residues in the active site of an enzyme, thereby enhancing binding affinity and inhibitory activity. nih.govsemanticscholar.org
Peptides containing pyridylalanine have been investigated as inhibitors of various enzymes. nih.gov For example, peptides incorporating pyridylalanine have been explored as potential inhibitors of elastase from Pseudomonas aeruginosa. researchgate.net The study of enzyme kinetics is crucial for characterizing the mechanism of inhibition by these peptides, determining whether they act as competitive, non-competitive, or uncompetitive inhibitors. americanpeptidesociety.org
The development of this compound-containing peptides as enzyme inhibitors is a promising area of research in drug discovery. nih.gov By systematically varying the position of the nitrogen atom in the pyridine ring (e.g., 2-, 3-, or 4-pyridylalanine) and the surrounding peptide sequence, it is possible to fine-tune the inhibitory potency and selectivity for a target enzyme. nih.gov For instance, small peptides have been identified as inhibitors of PCSK9, a protein involved in cholesterol metabolism, demonstrating the potential of peptide-based inhibitors in targeting protein-protein interactions. nih.gov The unique properties of the pyridine moiety make this compound an attractive building block for the design of novel enzyme inhibitors. nih.govsemanticscholar.org
Investigation of Biological Activities in Research Models (in vitro, cell-based)
This compound, an unnatural amino acid, incorporates a pyridine ring, a heterocyclic scaffold known for a wide range of biological activities. mdpi.com Investigations into its effects and those of structurally related compounds in various in vitro and cell-based models have revealed potential therapeutic applications, including receptor modulation, antiproliferative effects, and antimicrobial action.
The incorporation of pyridylalanine isomers into peptides has been shown to significantly influence their receptor binding affinity and specificity. The position of the nitrogen atom in the pyridine ring allows for minimal chemical modification while potentially altering the ligand's interaction with its target receptor. nih.gov
A key area of investigation has been in the context of somatostatin receptor subtype 2 (SST₂), a target for the imaging and treatment of neuroendocrine tumors. nih.gov In a study involving the SST₂ antagonist LM3, the native Tyrosine at position 3 was replaced with pyridylalanine isomers. Saturation binding studies using HEK-SST₂ cells demonstrated that these substitutions influenced the dissociation constant (Kᴅ), with a trend of affinity improvement in the order of L-2-pyridylalanine < 3-pyridylalanine < 4-pyridylalanine. nih.gov This suggests that the pyridine moiety's orientation within the receptor's binding pocket is critical for establishing high-affinity interactions.
Beyond peptide modifications, other pyridine-containing structures have been identified as potent receptor modulators. For instance, derivatives of 3-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine have been discovered to be direct agonists of the human constitutive androstane receptor (CAR), a nuclear receptor involved in hepatic functions. nih.gov Similarly, cell-based calcium mobilization assays have been used to identify selective agonists for the formyl peptide receptor 2 (FPR2), a G-protein coupled receptor involved in inflammatory responses. These findings highlight the versatility of the pyridine scaffold in interacting with diverse receptor types.
Table 1: Binding Affinities of Pyridylalanine-Substituted Somatostatin Antagonists for SST₂ Receptor
| Compound | Kᴅ (nM) |
| [¹⁷⁷Lu]Lu-DOTA-[L-2Pal³]-LM3 | 0.18 ± 0.02 |
| [¹⁷⁷Lu]Lu-DOTA-[3Pal³]-LM3 | 0.15 ± 0.01 |
| [¹⁷⁷Lu]Lu-DOTA-[4Pal³]-LM3 | 0.11 ± 0.01 |
| Data sourced from saturation binding studies on HEK-SST₂ cells. nih.gov |
The pyridine nucleus is a common feature in many compounds developed for their anticancer activity. mdpi.com A variety of N-pyridinyl derivatives have demonstrated significant antiproliferative effects against a range of human cancer cell lines in vitro.
For example, a series of novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives were tested for their cytotoxicity against human cancer cell lines, including hepatocellular carcinoma (HepG2) and breast cancer (MDA-MB-231). mdpi.comnih.gov One derivative, compound 5l , was identified as a potential inhibitor against MDA-MB-231 with a half-maximal inhibitory concentration (IC₅₀) of 1.4 µM, which was more potent than the reference drug sorafenib (IC₅₀ = 5.2 µM). nih.gov Structure-activity relationship (SAR) studies indicated that substitutions on both the pyridine and phenyl rings were crucial for cytotoxic activity. mdpi.com
In another study, new 2-oxo-pyridine and 1′H-spiro-pyridine derivatives were evaluated for their antiproliferative activity against HepG-2 and colon adenocarcinoma (Caco-2) cell lines. researchgate.netnih.gov A spiro-pyridine derivative, compound 7 , showed the lowest IC₅₀ value on Caco-2 cells (7.83 ± 0.50 μM) compared to doxorubicin (12.49 ± 1.10 μM). nih.gov Further analysis revealed that this compound could induce apoptosis by activating the Bax gene and suppressing Bcl-2 expression. researchgate.netnih.gov Additionally, derivatives of 2-thioxoimidazo[4,5-b]pyridine have been screened for their antiproliferative activity against various human cancer cell lines. nih.gov
Table 2: In Vitro Cytotoxicity of Selected Pyridine Derivatives against Human Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) |
| Compound 5l | MDA-MB-231 | 1.4 | Sorafenib | 5.2 |
| Compound 5l | HepG2 | 22.6 | Sorafenib | N/A |
| Compound 7 | Caco-2 | 7.83 ± 0.50 | Doxorubicin | 12.49 ± 1.10 |
| IC₅₀ values represent the concentration required to inhibit 50% of cell growth. nih.govnih.gov |
Pyridinyl-containing compounds have demonstrated significant antimicrobial properties, including activity against pathogenic fungi and bacteria. mdpi.commdpi.com The pyridine ring is a key component of many natural and synthetic antimicrobial agents. mdpi.com
In the search for novel antifungal agents to combat resistance, a screening of a chemical library identified 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR) as having potent antifungal activity against Candida albicans. mdpi.comnih.gov This compound was effective against both standard and clinically isolated drug-resistant C. albicans strains and also inhibited biofilm formation. mdpi.comnih.gov Similarly, a series of 2-pyridinyl quinolines showed promising activity against dermatophytes, Candida species, and Cryptococcus neoformans. nih.gov Specifically, 6-ethyl-2-(pyridin-2-yl)quinoline demonstrated the best properties against C. neoformans. nih.gov
The antibacterial potential of pyridine derivatives has also been explored. Studies have shown that certain pyridine compounds exhibit activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.govmdpi.comnih.gov For instance, certain nicotinoyl compounds showed excellent antibacterial activity against a panel of bacterial strains with Minimum Inhibitory Concentrations (MIC) ranging from 31.25 to 62.5 μg/mL. nih.gov The mechanism of action for some antimicrobial peptides involves targeting and disrupting the bacterial outer membrane. nih.gov
Table 3: Minimum Inhibitory Concentration (MIC) of a Pyridine Derivative against Pathogenic Fungi
| Compound | Microorganism | MIC (µg/mL) |
| Oxysporidinone | Aspergillus niger | 10 |
| Oxysporidinone | Botrytis cinerea | 1 |
| Oxysporidinone | Alternaria alternata | 50 |
| Oxysporidinone | Venturia inequalis | 10 |
| Oxysporidinone is a naturally occurring Pyridin-2(1H)-one compound. mdpi.com |
Protein-Protein and Protein-Ligand Interaction Studies
Understanding the molecular interactions between this compound and its biological targets is fundamental to elucidating its mechanism of action. Quantitative binding assays and structural biology techniques provide detailed insights into the thermodynamics, kinetics, and physical basis of these interactions. nih.govfrontiersin.org
Quantitative biophysical techniques are essential for characterizing the binding of a ligand like this compound to a target protein. These methods provide critical data on binding affinity, stoichiometry, and the thermodynamics driving the interaction.
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. wisc.eduyale.edu This technique can determine the binding affinity (Kₐ), dissociation constant (Kᴅ), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment, allowing for the calculation of Gibbs free energy (ΔG) and entropy change (ΔS). wisc.eduunizar.es ITC is performed in-solution without the need for labeling or immobilization. yale.edu For a molecule like this compound, which has metal-coordinating potential similar to histidine, ITC could be used to precisely quantify the thermodynamics of its interaction with metalloproteins. researchgate.net
Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring biomolecular interactions in real-time. nih.govrsc.org In a typical SPR experiment, a target protein (the ligand) is immobilized on a sensor chip, and a solution containing this compound (the analyte) is flowed over the surface. nih.gov The binding event causes a change in the refractive index at the surface, which is detected by the instrument. This allows for the determination of association (kₐ) and dissociation (kᴅ) rate constants, providing a detailed kinetic profile of the interaction in addition to the equilibrium dissociation constant (Kᴅ). nih.gov
Fluorescence Polarization (FP) is a solution-based technique used to measure molecular interactions by monitoring changes in the rotational speed of a fluorescently labeled molecule. nih.govscispace.com To study this compound, a fluorescent tag could be attached to it. When this labeled molecule is small and free in solution, it rotates rapidly, resulting in low polarization of emitted light. Upon binding to a larger protein, its rotation slows significantly, leading to an increase in fluorescence polarization. nih.gov FP is particularly well-suited for high-throughput screening and can be used in competitive binding assays to identify other molecules that bind to the same target. scispace.comresearchgate.net
The specific three-dimensional arrangement of this compound within a protein's binding pocket dictates its biological activity. The structural basis of these interactions can be elucidated using techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, and analyzed computationally. frontiersin.orgresearchgate.net
The structure of this compound offers several potential modes of interaction with biomolecules:
Hydrogen Bonding: The amino acid backbone, with its amino and carboxyl groups, can act as both a hydrogen bond donor and acceptor. The nitrogen atom within the pyridine ring can also act as a hydrogen bond acceptor. researchgate.netnih.gov
Hydrophobic and π-Stacking Interactions: The aromatic pyridine ring can engage in hydrophobic interactions with nonpolar residues in a binding pocket. It can also participate in π-π stacking interactions with the aromatic side chains of residues like phenylalanine, tyrosine, and tryptophan. nih.gov
Metal Coordination: The lone pair of electrons on the pyridine nitrogen makes it an effective ligand for coordinating with metal ions, such as zinc, nickel, or iron, that may be present in the active site of metalloenzymes. researchgate.net
Salt Bridges: The carboxylate and amino groups of the amino acid moiety can form ionic interactions, or salt bridges, with oppositely charged residues on the protein surface or within the binding site.
Systematic analysis of protein-ligand complexes from the Protein Data Bank (PDB) reveals that residues like tryptophan, histidine, and tyrosine are frequently found in binding pockets, suggesting the importance of aromatic and hydrogen-bonding interactions. nih.gov Computational tools like the Protein-Ligand Interaction Profiler (PLIP) can be used to analyze experimentally determined or modeled structures to identify all non-covalent interactions between a ligand and a protein, providing a detailed map of the binding mode. volkamerlab.org
Applications of N 2 Pyridinylalanine in Chemical Biology and Drug Discovery Research
Peptidomimetic Design and Development
Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability and oral bioavailability. The incorporation of N-2-Pyridinylalanine into peptide sequences is a key strategy in peptidomimetic design.
A significant hurdle in the therapeutic application of peptides is their susceptibility to degradation by proteases. The introduction of non-natural amino acids is a well-established strategy to confer protease resistance. N-alkylation of amino acids, for instance, can render peptides less recognizable to proteases. nih.gov While direct studies on the protease resistance specifically conferred by this compound are not extensively detailed in the provided search results, the principle of using structurally unique, non-natural amino acids suggests its utility in this context. The compact and constrained structures often found in naturally occurring toxin peptides contribute to their resistance to proteolysis. google.com By analogy, the incorporation of this compound can introduce conformational constraints that may shield the peptide backbone from proteolytic enzymes.
Conformationally constrained peptides often exhibit higher receptor affinity and selectivity due to a reduction in the entropic penalty upon binding. The rigid aromatic ring of this compound can be strategically employed to restrict the conformational freedom of a peptide chain.
Furthermore, synthetic strategies such as the Suzuki-Miyaura cross-coupling reaction have been utilized to create cyclic peptides. This method is applicable to amino acids like 3-pyridinylalanine, a positional isomer of the compound of interest, highlighting the chemical compatibility of the pyridinyl moiety in forming constrained cyclic structures. mdpi.com
Table 1: Examples of Constrained Peptidomimetics Incorporating Pyridinylalanine Derivatives
| Peptide Scaffold | Pyridinylalanine Derivative | Purpose of Incorporation | Key Finding | Reference |
| Cyclic Hexapeptide | 2-Pyridinylalanine | Improve solubility and permeability | Demonstrated utility in creating constrained peptidomimetics | nih.gov |
| General Peptides | 3-Pyridinylalanine | Cyclization via Suzuki-Miyaura coupling | Pyridinylalanine is a suitable residue for forming cyclic structures | mdpi.com |
Rational Drug Design and Lead Optimization Strategies
This compound serves as a valuable tool in rational drug design, where its unique properties are exploited to understand and improve the interaction of a ligand with its biological target.
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound relates to its biological activity. The substitution of natural amino acids with this compound can provide crucial insights into the specific interactions that govern ligand binding and function.
In a comprehensive SAR study of the melanocortin tetrapeptide Ac-His-DPhe-Arg-Trp-NH₂, the histidine residue was replaced with various amino acids, including 3-(4-pyridinyl)alanine. This modification led to a dramatic shift in receptor selectivity, highlighting the critical role of the pyridinyl moiety in modulating receptor-ligand interactions. nih.gov Specifically, the substitution of His with 4-pyridinylalanine resulted in a compound with significantly altered potency at the mouse melanocortin 4 receptor (mMC4R) compared to the melanocortin 3 receptor (mMC3R), demonstrating that the pyridinyl nitrogen's position and electronic properties are key determinants of selectivity. nih.gov
Similarly, in the development of α-conotoxin analogs as selective antagonists for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), 3-pyridinylalanine was incorporated into a combinatorial library. uq.edu.au This approach allowed for the systematic exploration of the chemical space around the n-loop of the toxin, leading to the identification of analogs with enhanced antagonist activity and selectivity. uq.edu.aunih.gov
Table 2: SAR Studies Involving Pyridinylalanine Derivatives
| Peptide Template | Pyridinylalanine Derivative | Target Receptor(s) | Key SAR Finding | Reference |
| Ac-His-DPhe-Arg-Trp-NH₂ | 3-(4-Pyridinyl)alanine | Melanocortin Receptors (mMC3R, mMC4R) | Substitution at the His position with 4-Pal dramatically altered receptor selectivity, favoring mMC4R. | nih.gov |
| α-Conotoxin ImI | 3-Pyridinylalanine | α7 Nicotinic Acetylcholine Receptor | Incorporation in a combinatorial library led to the development of potent and selective antagonists. | uq.edu.au |
The pyridinyl group of this compound can engage in a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and metal coordination, which can be leveraged to enhance the selectivity and affinity of a ligand for its target. The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, a feature not present in aromatic amino acids like phenylalanine. rsc.org
The aforementioned study on melanocortin receptor ligands provides a compelling example of how a pyridinylalanine substitution can enhance selectivity. The tetrapeptide containing 3-(4-pyridinyl)alanine was a potent agonist at the mMC4R while being a weak antagonist at the mMC3R, resulting in over 4700-fold agonist selectivity for the mMC4R. nih.gov This remarkable selectivity is attributed to the specific interactions of the pyridinyl ring within the binding pocket of the mMC4R.
The design of ligands with pyridyl groups is a well-established strategy for achieving selective metal ion complexation. rsc.org This principle can be extended to the design of peptide-based ligands where the pyridinyl moiety can coordinate with a metal ion in the active site of a metalloenzyme or form specific hydrogen bonds with receptor side chains, thereby enhancing both affinity and selectivity.
Development of Biochemical Probes and Tool Compounds
Biochemical probes are essential tools for studying biological processes. The unique chemical properties of this compound make it an attractive component for the design of such probes. While direct examples of this compound being used in biochemical probes were not prominent in the provided search results, its potential is evident from related research.
The Suzuki-Miyaura cross-coupling reaction, which is compatible with pyridinylalanine derivatives, is a versatile tool for peptide diversification and can be used to introduce fluorescent labels or other reporter groups. mdpi.com For instance, this methodology has been used to generate fluorescent tryptophan analogues. mdpi.com By extension, this compound could be functionalized with a fluorophore or a biotin (B1667282) tag to create probes for fluorescence microscopy, flow cytometry, or affinity purification studies. The pyridinyl group itself can also serve as a handle for bioorthogonal reactions, allowing for the specific labeling of peptides in complex biological systems.
Design of Fluorescent or Affinity Probes Incorporating this compound
Fluorescent and affinity probes are indispensable tools in chemical biology for visualizing, tracking, and isolating target proteins and other biomolecules. nih.govnih.govbocascientific.com The design of these probes often involves the incorporation of unique chemical moieties that can either report on their local environment through fluorescence or enable selective capture of their binding partners. rsc.orgnih.govmdpi.com
The incorporation of unnatural amino acids is a common strategy in the design of such probes. cam.ac.uk While the pyridyl group of this compound has inherent properties that could be exploited for probe design, such as its ability to coordinate with metals which can influence fluorescence, extensive research specifically detailing the design and synthesis of fluorescent or affinity probes incorporating this compound is not widely available in the public domain. General principles of probe design suggest that this compound could be incorporated into a peptide or small molecule scaffold, with a fluorophore or an affinity tag (like biotin) attached to another part of the molecule. nih.gov The pyridinyl nitrogen could potentially modulate the photophysical properties of a nearby fluorophore upon target binding or a change in the local chemical environment.
In one study, a cyclic hexapeptide containing a 2-pyridinylalanine residue was synthesized to improve the solubility of the peptide, a crucial factor for the bioavailability and utility of peptide-based probes and drugs. However, this study did not extend to the development of fluorescent or affinity probes.
Table 1: General Components of Chemical Probes
| Component | Function | Potential Role of this compound |
| Recognition Element | Binds specifically to the target of interest. | Can be part of a peptide or small molecule scaffold that provides target specificity. |
| Reporter Group | Signals the binding event (e.g., fluorophore, affinity tag). | The pyridinyl group could potentially modulate the reporter group's signal upon binding. |
| Linker | Connects the recognition element to the reporter group. | N/A |
Despite the theoretical potential, specific examples of this compound being used as a core component in the design of fluorescent or affinity probes are not prominently documented in peer-reviewed literature.
Use in Activity-Based Protein Profiling (ABPP)
Activity-based protein profiling (ABPP) is a powerful chemical proteomics technology that utilizes reactive chemical probes to study the function and activity of enzymes in complex biological systems. mdpi.comuniversiteitleiden.nlnih.gov These activity-based probes (ABPs) typically consist of a reactive group (or "warhead") that covalently binds to the active site of an enzyme, a recognition element that directs the probe to a specific class of enzymes, and a reporter tag for detection and enrichment. frontiersin.orgnih.gov
The application of ABPP has revolutionized drug discovery by enabling the identification of novel drug targets, the assessment of drug selectivity, and the discovery of biomarkers. nih.gov The design of the ABP is critical, and researchers have developed a wide array of probes for various enzyme classes. mdpi.comnih.gov
However, a review of the current literature does not reveal specific instances of this compound being incorporated into activity-based probes. The primary role of an amino acid within an ABP is typically as part of the recognition element that mimics a natural substrate to guide the probe to the active site of the target enzyme. While this compound could theoretically be used in this capacity for enzymes that recognize aromatic or heterocyclic substrates, there is no direct evidence of its use in published ABPP studies. The development of novel ABPs is an active area of research, and the exploration of unnatural amino acids like this compound could be a future direction. frontiersin.org
Exploration in Radiopharmaceutical Chemistry (excluding clinical trials)
Radiopharmaceutical chemistry involves the design, synthesis, and evaluation of radioactive compounds for diagnostic imaging and therapy. nih.gov The incorporation of radionuclides into biologically active molecules allows for non-invasive in vivo imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). researchgate.netnih.govnih.gov
Synthesis of Radiolabeled this compound Analogs for Research Imaging
The synthesis of radiolabeled molecules for research imaging is a critical step in drug discovery and development. researchgate.netnih.gov For PET and SPECT imaging, metallic radionuclides such as Gallium-68 (⁶⁸Ga), Copper-64 (⁶⁴Cu), and Technetium-99m (⁹⁹ᵐTc) are often used. These metals require a chelator to be stably incorporated into a biomolecule. nih.govpepscan.com
The pyridine ring of this compound contains a nitrogen atom with a lone pair of electrons, making it a potential chelator for metal ions. mdpi.comnih.gov This intrinsic property suggests that peptides or small molecules containing this compound could be directly radiolabeled with metallic radionuclides without the need for an external chelating agent like DOTA or DTPA, which are commonly appended to biomolecules for this purpose. nih.govpepscan.com This could simplify the synthesis of radiopharmaceuticals and potentially lead to tracers with improved pharmacokinetic properties.
Despite this theoretical advantage, specific studies detailing the synthesis and evaluation of radiolabeled this compound analogs for research imaging are not readily found in the scientific literature. Research in this area would involve:
Investigating the chelation efficiency and stability of various medically relevant radionuclides with the pyridinyl group of this compound.
Synthesizing peptide or small molecule analogs containing this compound.
Performing radiolabeling reactions under conditions that are compatible with the biomolecule's integrity.
Evaluating the radiochemical purity and stability of the resulting radiotracer.
While the fundamental chemistry supports the feasibility of this approach, dedicated research to develop and validate this compound-based radiotracers for in vivo imaging is yet to be extensively reported.
Preclinical Target Validation Studies
Target validation is a crucial early step in the drug discovery process, providing evidence that modulating a specific biological target will have a therapeutic effect. nih.govdrugtargetreview.comliveonbiolabs.comddtjournal.com This often involves the use of tool compounds, which are molecules designed to interact with the target in a well-characterized manner, to probe its function in cellular and animal models of disease. youtube.comnih.govresearchgate.net
While this compound and its derivatives have been included in patents for various therapeutic agents, specific preclinical studies that focus on using this compound-containing compounds as tools for target validation are not prominently featured in the public research domain. Such studies would typically involve:
Demonstrating that a compound containing this compound engages with the intended target in a cellular context.
Showing that this engagement leads to a measurable biological effect that is consistent with the target's proposed role in a disease.
Using these findings to build confidence in the target before committing to a full-scale drug discovery program. drugtargetreview.comnih.gov
The lack of published preclinical target validation studies specifically highlighting the role of this compound suggests that while it may be a component of larger, proprietary drug discovery efforts, its utility as a standalone tool for academic or public-domain target validation has not been extensively documented.
Future Directions and Emerging Research Avenues for N 2 Pyridinylalanine
Integration with Artificial Intelligence and Machine Learning for Compound Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, moving from traditional trial-and-error methods to more predictive and efficient computational approaches. oncodesign-services.com These technologies are being leveraged to analyze vast datasets, predict the properties and interactions of molecules, and design novel drug candidates with greater speed and accuracy. oncodesign-services.commdpi.com For a non-canonical amino acid like N-2-Pyridinylalanine, AI and ML offer powerful tools to explore its therapeutic potential.
Furthermore, generative AI models are being employed for de novo drug design, creating entirely new molecular structures with desired pharmacological properties. nih.govnptel.ac.in These models can be trained on datasets that include this compound to generate novel peptides and other molecules that incorporate this amino acid, potentially leading to the discovery of new therapeutic agents. The ability of AI to predict protein structures, as demonstrated by tools like AlphaFold, is also crucial for understanding how this compound-containing peptides might interact with their biological targets. oncodesign-services.com
However, a key challenge lies in the fact that many current ML models are trained primarily on data from canonical amino acids. researchgate.net This can limit their predictive accuracy for novel compounds containing non-canonical amino acids like this compound. researchgate.net Future research will need to focus on expanding the training datasets for these models to include a wider variety of non-canonical amino acids, thereby improving their predictive power and facilitating the rational design of new and more effective therapeutics. nih.govresearchgate.net
Table 1: Applications of AI/ML in this compound Research
| AI/ML Application | Description | Potential Impact on this compound Research |
| Quantitative Structure-Activity Relationship (QSAR) Modeling | Predicts the biological activity of a compound based on its chemical structure. oncodesign-services.comnih.gov | Rapidly screen virtual libraries of this compound-containing compounds to identify promising drug candidates. |
| De Novo Drug Design | Generates novel molecular structures with desired therapeutic properties. nih.govnptel.ac.in | Design new peptides and other molecules incorporating this compound with optimized efficacy and safety profiles. |
| Protein Structure Prediction | Predicts the three-dimensional structure of proteins from their amino acid sequence. oncodesign-services.com | Elucidate the binding mechanisms of this compound-containing ligands with their biological targets, guiding rational drug design. |
| Predictive Modeling for ADMET Properties | Assesses the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of drug candidates. researchgate.net | Evaluate the pharmacokinetic and safety profiles of this compound-based compounds early in the discovery process. |
Advanced Bioconjugation Strategies for Novel Therapeutics
Bioconjugation, the covalent linking of biomolecules with other molecules, is a cornerstone of modern therapeutic development, enabling the creation of targeted therapies like antibody-drug conjugates (ADCs). numberanalytics.comnih.gov The unique chemical properties of this compound make it a valuable component in the development of advanced bioconjugation strategies.
The pyridine (B92270) ring of this compound offers a site for specific chemical modifications, allowing for the attachment of various payloads, such as cytotoxic drugs, imaging agents, or other therapeutic moieties. nih.govevitachem.com This site-specific conjugation is crucial for producing homogeneous and well-defined bioconjugates, which can lead to improved therapeutic efficacy and reduced side effects. nih.gov
One promising approach involves the use of enzyme-catalyzed bioconjugation methods, which offer high specificity and efficiency under mild reaction conditions. numberanalytics.comnih.gov For instance, pyridoxal (B1214274) 5'-phosphate (PLP)-mediated transamination can be used to modify the N-terminus of a protein or peptide, introducing a ketone or aldehyde group that can then be reacted with an alkoxyamine-functionalized payload to form a stable oxime linkage. nih.gov The incorporation of this compound at or near the N-terminus could influence the efficiency of this reaction.
Another area of exploration is the use of "click chemistry" reactions, which are known for their high yields and specificity. numberanalytics.com The pyridine group of this compound could potentially be functionalized to participate in such reactions, providing a versatile handle for bioconjugation. Furthermore, the development of novel linkers that can react specifically with the pyridine ring would expand the toolbox of bioconjugation strategies available for creating this compound-based therapeutics.
The ultimate goal is to develop robust and versatile bioconjugation methods that allow for the precise attachment of a wide range of molecules to this compound-containing peptides and proteins. This will facilitate the creation of novel ADCs, targeted drug delivery systems, and diagnostic agents with enhanced properties.
Table 2: Potential Bioconjugation Strategies Involving this compound
| Bioconjugation Strategy | Description | Potential Application with this compound |
| Pyridoxal 5'-Phosphate (PLP)-Mediated Transamination | Enzymatic modification of the N-terminus to introduce a reactive carbonyl group. nih.gov | Site-specific conjugation of payloads to peptides or proteins with N-terminal this compound. |
| Click Chemistry | A class of highly efficient and specific reactions for molecular assembly. numberanalytics.com | Functionalization of the pyridine ring to act as a handle for attaching various moieties. |
| Metal-Catalyzed Cross-Coupling | Reactions like the Suzuki-Miyaura coupling to form new carbon-carbon bonds. mdpi.com | Diversification of this compound side chains for creating novel bioconjugates. |
| Photo-induced Conjugation | Light-triggered reactions for spatiotemporal control of bioconjugation. numberanalytics.comnih.gov | Precise modification of this compound residues in a light-dependent manner. |
Expansion into Materials Science and Supramolecular Chemistry
The unique structural features of this compound, particularly the presence of the aromatic pyridine ring, make it an attractive building block for the construction of novel materials and supramolecular assemblies. evitachem.com Its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, allows for the self-assembly of complex, ordered structures. rsc.orgd-nb.info
In materials science, this compound can be incorporated into peptides that serve as templates for the synthesis of nanomaterials. researcher.life For example, peptide-based scaffolds can guide the formation of silica (B1680970) nanoparticles with specific morphologies and properties. researcher.life The pyridine moiety of this compound could also be used to coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) or other hybrid materials with potential applications in catalysis, gas storage, and separation.
Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. rsc.org The incorporation of this compound into peptides can influence their self-assembly into higher-order structures like nanofibers, hydrogels, and helical assemblies. rsc.orgresearcher.life These supramolecular structures can have a wide range of applications, from drug delivery and tissue engineering to the development of responsive "smart" materials. numberanalytics.comresearcher.life
Research in this area is exploring how to control the self-assembly of this compound-containing peptides by modifying the peptide sequence and the environmental conditions. The ability of the pyridine nitrogen to act as a hydrogen bond acceptor is a key factor in directing the formation of these supramolecular structures. d-nb.infonih.gov By understanding and controlling these interactions, scientists can design and create new materials with tailored properties and functions.
Table 3: Applications of this compound in Materials Science and Supramolecular Chemistry
| Application Area | Description | Role of this compound |
| Nanomaterial Synthesis | Use of peptide templates to direct the formation of inorganic nanoparticles. researcher.life | The pyridine ring can act as a coordination site for metal ions or influence the morphology of the resulting nanomaterials. |
| Metal-Organic Frameworks (MOFs) | Crystalline materials composed of metal ions linked by organic ligands. | The pyridine group can serve as a ligand to coordinate with metal centers, forming extended network structures. |
| Supramolecular Gels | Self-assembled networks of molecules that can trap large amounts of solvent. researcher.life | The non-covalent interactions involving the pyridine ring can drive the formation of fibrillar networks, leading to gelation. |
| Responsive Materials | Materials that change their properties in response to external stimuli. | The pH-sensitive nature of the pyridine ring can be used to create materials that respond to changes in acidity. |
Development of this compound-Based Biosensors
Biosensors are analytical devices that combine a biological recognition element with a transducer to detect specific analytes. explorationpub.comasianjpr.com The development of highly sensitive and selective biosensors is crucial for a wide range of applications, including medical diagnostics, environmental monitoring, and food safety. explorationpub.comnih.gov The unique properties of this compound make it a promising component for the design of novel biosensors.
The pyridine ring of this compound can be utilized in several ways to create a biosensing platform. It can act as a recognition element itself, binding to specific analytes through coordination or hydrogen bonding. mdpi.com Alternatively, it can be functionalized with other recognition molecules, such as enzymes or antibodies, to create a highly specific sensor. explorationpub.com
Electrochemical biosensors are a particularly promising area for the application of this compound. mdpi.com The pyridine moiety can be incorporated into an electrode surface, and its interaction with an analyte can lead to a measurable change in the electrochemical signal. researchgate.net For example, the binding of a metal ion to the pyridine nitrogen could alter the redox properties of the electrode, providing a basis for detection.
Furthermore, this compound can be incorporated into peptides that undergo a conformational change upon binding to a target analyte. This conformational change can be coupled to a reporter system, such as a fluorescent dye, to generate a detectable signal. The development of such "smart" biosensors could enable the real-time monitoring of biological processes.
Future research in this area will focus on optimizing the design of this compound-based biosensors to improve their sensitivity, selectivity, and stability. This will involve exploring different immobilization techniques, designing novel recognition elements, and integrating these sensors with advanced transducer technologies. nih.gov
Table 4: Potential Designs for this compound-Based Biosensors
| Biosensor Type | Principle of Operation | Role of this compound |
| Electrochemical Biosensor | Detection of an analyte through changes in an electrical signal. mdpi.com | The pyridine ring can be part of the electrode surface, and its interaction with the analyte alters the electrochemical properties. |
| Optical Biosensor | Detection of an analyte through changes in light absorption or emission. nih.gov | This compound can be part of a peptide that undergoes a fluorescent change upon analyte binding. |
| Enzyme-Based Biosensor | Use of an enzyme to catalyze a reaction that produces a detectable signal. explorationpub.comresearchgate.net | This compound can be used to immobilize an enzyme onto a sensor surface or as part of a substrate. |
| Aptamer-Based Biosensor | Use of short, single-stranded DNA or RNA molecules (aptamers) as recognition elements. mdpi.com | This compound-modified surfaces can be used to attach aptamers for specific analyte detection. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
